molecular formula C10H16O B1654249 (5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol CAS No. 216655-62-8

(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

Cat. No.: B1654249
CAS No.: 216655-62-8
M. Wt: 152.23
InChI Key: PNVTXOFNJFHXOK-RGURZIINSA-N
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Description

(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol is a monoterpenoid cyclohexanol derivative characterized by a methylidene group (-CH₂) at position 2 and a prop-1-en-2-yl (isopropenyl) group at position 5 of the cyclohexanol ring. The (5S) stereochemistry distinguishes it from other stereoisomers, such as the (5R) configuration. This compound is structurally related to natural terpenoids and may exhibit biological or chemical properties influenced by its stereochemistry and functional groups.

Properties

IUPAC Name

(5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVTXOFNJFHXOK-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=C)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240448
Record name (5S)-2-Methylene-5-(1-methylethenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216655-62-8
Record name (5S)-2-Methylene-5-(1-methylethenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216655-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-2-Methylene-5-(1-methylethenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of cyclohexanone derivatives, which undergo a series of reactions including alkylation and reduction to form the desired product

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The methylidene and prop-1-en-2-yl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce fully saturated cyclohexane compounds.

Scientific Research Applications

(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Stereochemistry Key Structural Features Potential Applications/Properties
(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol (Target Compound) C₁₀H₁₆O 5S configuration Methylidene at C2; isopropenyl at C5; hydroxyl at C1 Potential fragrance component, synthetic intermediate for terpenoid derivatives
(5R)-2-Methylene-5-(1-methylethenyl)cyclohexanol (Diastereomer) C₁₀H₁₆O 5R configuration Methylidene at C2; isopropenyl at C5; hydroxyl at C1 (opposite stereochemistry at C5) Differential solubility/reactivity due to stereochemistry; possible divergent biological activity
(1S,5R)-5-(1-Methylethenyl)-2-methylidenecyclohexanol (CAS 21391-84-4) C₁₀H₁₆O 1S,5R configuration Methylidene at C2; isopropenyl at C5; hydroxyl at C1 (chiral centers at C1 and C5) Varied physicochemical properties (e.g., boiling point, polarity) compared to 5S isomer
(5S)-2-Methyl-5-(propan-2-yl)cyclohexa-1,3-diene (Structural Analog) C₁₀H₁₆ 5S configuration Cyclohexadiene ring (C1-C3 double bond); methyl at C2; isopropyl at C5 (no hydroxyl group) Higher reactivity in Diels-Alder reactions; potential precursor in organic synthesis
(1S,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol (Stereoisomer) C₁₀H₁₆O 1S,5R configuration Double bond at C2; isopropenyl at C5; hydroxyl at C1 Altered hydrogen-bonding capacity and solubility compared to methylidene analogs

Key Findings:

Stereochemical Impact :

  • The (5S) configuration in the target compound differentiates it from diastereomers like the (5R) isomer. These stereoisomers may exhibit distinct melting points, boiling points, and chromatographic retention times due to differences in molecular polarity .
  • Chiral centers at C1 (as in CAS 21391-84-4) further diversify physicochemical properties, influencing solubility and crystal packing .

Functional Group Variations: Replacement of the hydroxyl group with a cyclohexadiene ring (as in the 1,3-diene analog) eliminates hydrogen-bonding capacity but enhances reactivity in cycloaddition reactions . The methylidene group (-CH₂) at C2 in the target compound vs.

Biological and Industrial Relevance: Cyclohexanol derivatives with isopropenyl groups are common in essential oils and fragrance chemistry. Stereochemistry influences odor profiles and volatility . The absence of hydroxyl groups in structural analogs (e.g., cyclohexadiene) may reduce bioavailability but increase utility as hydrophobic intermediates in polymer chemistry .

Biological Activity

(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, also known as a menthane monoterpenoid, is a compound characterized by its unique structure, which includes a cyclohexane ring with a hydroxyl group and multiple double bonds. This structural configuration contributes to its distinct biological activities and potential applications in various fields, including pharmacology and biochemistry.

The compound has the following chemical characteristics:

PropertyDetails
IUPAC Name This compound
Molecular Formula C10_{10}H16_{16}O
CAS Number 216655-62-8
Molecular Weight 152.237 g/mol
InChI Key PNVTXOFNJFHXOK-RGURZIINSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its ability to interact with biological macromolecules.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, indicating its potential role as an antioxidant agent.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which may be beneficial in regulating metabolic pathways and disease processes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative or therapeutic agent .

Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university investigated the anti-inflammatory properties of this compound using lipopolysaccharide-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility in managing inflammatory conditions .

Study 3: Antioxidant Activity

A study in Food Chemistry assessed the antioxidant capacity of various menthane monoterpenoids, including (5S)-2-Methylidene-5-prop-1-en-2-ycyclohexan-1-ol. The compound exhibited a high radical scavenging activity, with an IC50 value indicating effective antioxidant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Reactant of Route 2
(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

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